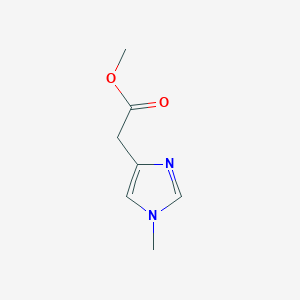

Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(1-methylimidazol-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-9-4-6(8-5-9)3-7(10)11-2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXRZEKDRQZYRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties of Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and synthetic research. For drug development professionals and researchers, a thorough understanding of a molecule's physical and chemical characteristics is a foundational pillar for predicting its pharmacokinetic and pharmacodynamic behavior.[1][2] This document synthesizes available data with established analytical methodologies to present a detailed profile of the title compound, covering its molecular structure, solubility, lipophilicity, and ionization constants. Where direct experimental data is limited, we draw upon data from closely related analogs and focus on the robust, field-proven protocols required to generate these critical datasets. This guide is structured to provide not only data but also the strategic rationale behind the experimental designs, ensuring a self-validating and expert-driven approach to compound characterization.

Molecular Identity and Structural Elucidation

The first step in any rigorous compound evaluation is the unambiguous confirmation of its identity and structure. Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate is a substituted imidazole, a class of heterocycles that features prominently in numerous biologically active molecules.

Key Identifiers

A consistent and accurate set of identifiers is crucial for database searches and regulatory documentation.

| Identifier | Value | Source |

| IUPAC Name | Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate | N/A |

| CAS Number | 2625-65-2 | [3] |

| Molecular Formula | C₇H₁₀N₂O₂ | Derived |

| Molecular Weight | 154.17 g/mol | Derived |

| Canonical SMILES | COC(=O)CC1=CN(C)C=N1 | Derived |

| InChI Key | YHQRMABVOPUFEV-UHFFFAOYSA-N | Derived |

Structural Features

The molecule's structure is composed of three key functional regions:

-

A 1,4-disubstituted imidazole ring: This core imparts basicity and potential for hydrogen bonding. The N-methylation at position 1 prevents tautomerization and directs substitution.

-

A methyl ester group: This group is relatively non-polar and can act as a hydrogen bond acceptor. It is susceptible to hydrolysis under acidic or basic conditions.

-

An acetic acid methylene bridge: This provides a flexible linker between the heterocyclic core and the ester functionality.

The interplay of these features dictates the compound's overall physicochemical profile, influencing everything from solubility to its ability to cross biological membranes.[2]

Core Physicochemical Properties

The physicochemical properties of a compound are critical predictors of its Absorption, Distribution, Metabolism, and Excretion (ADMET) profile.[1][4] Optimizing these properties is a central goal in lead optimization and drug formulation.[2]

Lipophilicity (LogP & LogD)

Expertise & Causality: Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most important physicochemical properties in drug discovery.[1] It governs membrane permeability, plasma protein binding, and metabolic clearance. We measure this as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH, which accounts for both neutral and ionized forms. For ionizable compounds like this one, LogD at physiological pH (7.4) is a more relevant predictor of in vivo behavior.[2]

| Property | Value (Predicted/Analog) | Implication |

| LogP | ~0.4 - 0.8 (Predicted) | Indicates a good balance between aqueous solubility and lipid membrane permeability. |

| LogD at pH 7.4 | Slightly lower than LogP | Due to partial protonation of the imidazole ring, increasing aqueous affinity. |

Aqueous Solubility

Expertise & Causality: Aqueous solubility is a prerequisite for absorption and distribution.[1] Poor solubility is a major hurdle in drug development, leading to low bioavailability. The presence of the polar imidazole ring and the ester's hydrogen bond accepting capability suggest some degree of water solubility. However, this is counterbalanced by the non-polar hydrocarbon portions of the molecule. The corresponding carboxylic acid is noted to be soluble in water, but the ester form will be significantly less so.[6]

Data Summary:

| Property | Value (Predicted/Analog) | Implication |

| Aqueous Solubility | Moderately Soluble | Expected to be soluble enough for in vitro assays but may require formulation strategies for in vivo applications. |

| Organic Solubility | Soluble in DMSO, Methanol, Chloroform | Consistent with its structure, allowing for easy handling in a laboratory setting.[6] |

Ionization Constant (pKa)

Expertise & Causality: The pKa value defines the extent of a compound's ionization at a given pH. For Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate, the key ionizable center is the imidazole ring, which is basic. The pKa determines the charge state of the molecule in different physiological compartments (e.g., stomach vs. intestine), which profoundly impacts its absorption and distribution.[2]

Data Summary: The pKa of the imidazole ring is expected to be in the range of 5.5 to 6.5. A related compound, Methyl (1H-imidazol-5-yl)acetate, has a measured basic pKa of 5.72.[7]

| Property | Value (Analog Data) | Implication |

| Basic pKa | ~5.7 - 6.2 | The compound will be partially protonated and positively charged at physiological pH (7.4), enhancing aqueous solubility but potentially reducing passive membrane diffusion. |

Experimental Workflows & Protocols

To ensure scientific integrity, all physicochemical data must be generated using validated, reproducible protocols. The following sections detail the standard operating procedures for characterizing the title compound.

Physicochemical Characterization Workflow

The logical flow for characterizing a new chemical entity involves sequential analysis to build a comprehensive profile. This workflow ensures that foundational data (identity, purity) is secured before investing in more complex functional assays.

Sources

- 1. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 2. books.rsc.org [books.rsc.org]

- 3. Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate, CasNo.2625-65-2 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 4. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Buy 2-(1-methyl-1H-imidazol-4-yl)acetic acid | 2625-49-2 [smolecule.com]

- 7. CompTox Chemicals Dashboard [comptox.epa.gov]

Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate: A Strategic Synthon in the Architecture of Imidazole Alkaloids

An In-depth Technical Guide:

Abstract

The imidazole nucleus is a cornerstone of numerous biologically active natural products, lending unique electronic and binding properties to the molecules it inhabits.[1][2][3] Among these, the imidazole alkaloids, such as the pharmacologically vital pilocarpine, represent a class of compounds whose synthesis has long been a subject of intense investigation. This technical guide delves into the strategic utility of Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate, a highly functionalized building block, in the synthesis of complex alkaloids. We will explore the logical synthesis of this synthon, dissect its application in the total synthesis of the renowned alkaloid pilocarpine, and present detailed, field-proven protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic chemistry for the construction of natural products and their analogues.

Part 1: The Imidazole Alkaloid Landscape: A World of Structural Diversity and Biological Importance

Imidazole alkaloids are a diverse family of natural products characterized by the presence of an imidazole ring.[4] This simple five-membered heterocycle is a crucial component of fundamental biomolecules like the amino acid histidine and purines, granting it a privileged status in medicinal chemistry.[2] Its ability to act as a hydrogen bond donor and acceptor, a Brønsted acid/base, and a ligand for metal ions allows imidazole-containing molecules to engage in a wide array of biological interactions.[3]

The structural diversity within this class is vast, ranging from relatively simple structures like pilocarpine to complex, densely functionalized marine alkaloids such as the pyrrole-imidazole family (e.g., sceptrin, ageliferin).[5][6][7] Many of these compounds exhibit potent and clinically relevant biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][6][8]

Pilocarpine, isolated from the leaves of Pilocarpus species, is perhaps the most commercially significant imidazole alkaloid.[9][10][11] It functions as a non-selective muscarinic receptor agonist and is a frontline treatment for glaucoma and xerostomia (dry mouth).[9] Its structure features a γ-lactone ring appended to a 1-methylimidazole moiety via a methylene bridge at the C4 position. It is this specific linkage that underscores the strategic importance of synthons like Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate.

Part 2: Devising a Pathway: The Synthesis of Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate

Proposed Synthetic Workflow

The synthesis begins with a commercially available C4-functionalized imidazole and proceeds through a series of robust reactions to build the target molecule.

Caption: Proposed synthetic workflow for the target synthon.

Causality Behind Experimental Choices:

-

Starting Material Selection: 4(5)-Imidazolemethanol is a cost-effective and readily available starting point that already possesses the required C4-substituent, which can be elaborated into the acetate side chain.

-

Homologation Strategy: A two-step conversion of the alcohol to a nitrile via a halide intermediate is a classic and reliable method for adding a one-carbon unit. The subsequent acidic methanolysis achieves both the hydrolysis of the nitrile and the esterification of the resulting carboxylic acid in a single pot, which is efficient.

-

Controlling N-Methylation: The final N-methylation is the most critical step regarding regioselectivity. Performing the alkylation on the ester prior to any lactone-forming reactions prevents potential side reactions. The use of a base like potassium carbonate in a polar aprotic solvent such as DMF or acetonitrile is standard practice for the N-alkylation of imidazoles.[12][13] While a mixture of N1 and N3 methylated isomers is possible, chromatographic separation is generally feasible. The N1-methyl isomer is often the major product due to steric and electronic factors.

Part 3: Application in Total Synthesis: A Convergent Approach to (+)-Pilocarpine

The strategic value of Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate is best demonstrated through its application in the total synthesis of (+)-pilocarpine. A retrosynthetic analysis reveals the target synthon as a key component.

Retrosynthetic Analysis of (+)-Pilocarpine

Caption: Retrosynthetic analysis of (+)-Pilocarpine.

This analysis highlights a convergent strategy where the chiral butyrolactone fragment and the imidazole fragment are synthesized separately and then coupled. Our target synthon is an ideal precursor for the imidazole fragment.

Forward Synthesis and Detailed Protocol

The forward synthesis involves the generation of an enolate or ylide from Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate, which then reacts with a chiral aldehyde derived from ethylmalonate. Subsequent reduction and cyclization yield the pilocarpine core.

Table 1: Key Reaction Steps and Conditions

| Step | Transformation | Reagents & Conditions | Rationale |

| 1 | Enolate Formation & Aldol Addition | 1. LDA, THF, -78 °C2. (R)-2-ethyl-4-oxobutanal | LDA is a strong, non-nucleophilic base ideal for forming the ester enolate. The low temperature prevents side reactions. The chiral aldehyde sets the stereochemistry. |

| 2 | Stereoselective Reduction | NaBH₄, CeCl₃·7H₂O (Luche Reduction), MeOH, -78 °C | The Luche reduction is highly selective for reducing the ketone in the presence of the ester, minimizing undesired 1,4-addition and providing diastereocontrol. |

| 3 | Lactonization | p-Toluenesulfonic acid (p-TsOH), Benzene, reflux | Acid catalysis promotes the intramolecular transesterification, where the newly formed secondary alcohol attacks the methyl ester to form the thermodynamically stable γ-lactone ring. |

| 4 | Purification | Silica gel column chromatography | Standard method to separate the final product (pilocarpine) from its diastereomer (isopilocarpine) and any remaining starting materials. |

Detailed Experimental Protocol: Synthesis of Pilocarpine from a Key Intermediate

The following protocol is an illustrative adaptation based on established synthetic routes for pilocarpine and isopilocarpine.[11][14][15]

Step 1: Aldol Condensation

-

To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 50 mL) and cool to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in THF to form lithium diisopropylamide (LDA).

-

Add a solution of Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate (1.0 eq) in THF dropwise to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.

-

Causality Insight: The pre-formation of LDA and slow addition of the ester at low temperature are critical to prevent self-condensation of the ester and to ensure the kinetic enolate is formed cleanly.

-

-

Add a solution of the chiral aldehyde precursor, (R)-2-formyl-2-ethylbutyrolactone, (1.05 eq) in THF dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours, monitoring by TLC until the starting materials are consumed.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Reduction and Cyclization (Lactonization)

-

Dissolve the crude product from Step 1 in methanol (100 mL) and cool to 0 °C.

-

Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise over 30 minutes.

-

Causality Insight: NaBH₄ is a mild reducing agent suitable for converting the newly formed ketone to a hydroxyl group without affecting the ester.

-

-

Stir for 4 hours, then acidify the reaction to pH ~2 with 2M HCl to both neutralize the excess borohydride and catalyze the intramolecular lactonization.

-

Heat the mixture to reflux for 6 hours. The formation of the lactone ring is driven by the favorable five-membered ring formation.

-

Cool the reaction to room temperature and neutralize with saturated sodium bicarbonate solution.

-

Extract the product with chloroform (3 x 75 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 3: Purification

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of dichloromethane/methanol (e.g., 99:1 to 95:5) as the eluent.

-

Combine fractions containing the desired product (identified by TLC against an authentic sample) to yield a mixture of pilocarpine and its epimer, isopilocarpine. Further separation can be achieved by fractional crystallization or preparative HPLC if necessary.[10][16]

Part 4: Future Perspectives and Broader Applications

The utility of Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate is not confined to the synthesis of pilocarpine. This versatile building block holds significant potential for the synthesis of other complex natural products and novel pharmaceutical agents.

-

Pyrrole-Imidazole Alkaloids: The ester functionality can be converted to an amide and coupled with pyrrole-containing fragments, providing a convergent route to the complex dimeric marine alkaloids.[5][6][7]

-

Medicinal Chemistry Scaffolds: The imidazole-acetate core is a valuable scaffold for creating libraries of novel compounds. Modification of the ethyl group (from the lactone precursor) and the ester moiety allows for extensive Structure-Activity Relationship (SAR) studies, potentially leading to new therapeutic agents with tailored pharmacological profiles.[3]

-

Bioisosteric Replacement: The 1-methyl-1H-imidazol-4-yl group can serve as a bioisostere for other aromatic or heteroaromatic systems in known drugs, offering a strategy to modulate properties like solubility, metabolism, and target binding affinity.

The continued exploration of synthons like Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate will undoubtedly fuel innovation in synthetic and medicinal chemistry, enabling the construction of increasingly complex and potent molecules for the betterment of human health.

References

- Research Progress in Chemical Synthesis and Biosynthesis of Bioactive Imidazole Alkaloids. Vertex AI Search.

- Research Progress in Chemical Synthesis and Biosynthesis of Bioactive Imidazole Alkaloids. Vertex AI Search.

- Dimeric pyrrole-imidazole alkaloids: Synthetic approaches and biosynthetic hypotheses. Chemical Communications.

- Total Synthesis of Dimeric Pyrrole−Imidazole Alkaloids: Sceptrin, Ageliferin, Nagelamide E, Oxysceptrin, Nakamuric Acid, and the Axinellamine Carbon Skeleton. Journal of the American Chemical Society.

- Dimeric pyrrole–imidazole alkaloids: synthetic approaches and biosynthetic hypotheses. Chemical Communications (RSC Publishing).

- Concise Synthesis of Both Enantiomers of Pilocarpine. Molecules.

- Pilocarpine and Isopilocarpine (l-Histidine-Derived Imidazole Alkaloids). ResearchGate.

- Stereoselective synthesis of the imidazole alkaloids (+)‐pilocarpine and (+)‐isopilocarpine. (Imidazole chemistry, Part IX). ResearchGate.

- Convergent Diastereoselective Synthesis of Isopilocarpine by One-Pot Michael-Addition-Alkylation Reaction. Semantic Scholar.

- PILOCARPINE synthesis. ChemicalBook.

- Pilocarpine Alkaloid A Review. EAS Publisher.

- (PDF) Concise Synthesis of Both Enantiomers of Pilocarpine. ResearchGate.

- Stereoselective Synthesis of Pilocarpine. Scribd.

- Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Acta Crystallographica Section E.

- Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. Asian Journal of Green Chemistry.

- A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. JETIR.

- Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate.

- Process for preparing 1-alkylimidazoles. Google Patents.

- Review of pharmacological effects of imidazole derivatives. S. Asfendiyarov Kazakh National Medical University.

- Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica.

- Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Journal of Biomolecular Structure and Dynamics.

- A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives. Asian Journal of Research in Chemistry.

- Application Notes: Formulating (+)-Isopilocarpine for In Vivo Administration. Benchchem.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. clinmedkaz.org [clinmedkaz.org]

- 4. jetir.org [jetir.org]

- 5. Dimeric pyrrole-imidazole alkaloids: Synthetic approaches and biosynthetic hypotheses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Dimeric pyrrole–imidazole alkaloids: synthetic approaches and biosynthetic hypotheses - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Concise Synthesis of Both Enantiomers of Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. easpublisher.com [easpublisher.com]

- 12. researchgate.net [researchgate.net]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. semanticscholar.org [semanticscholar.org]

- 15. PILOCARPINE synthesis - chemicalbook [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

The Untapped Potential of 1-Methylimidazole-4-Acetate Derivatives: A Technical Guide for Drug Discovery

Foreword: Charting a Course into Unexplored Chemical Space

In the ever-evolving landscape of drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. The imidazole ring, a privileged structure in medicinal chemistry, has yielded a multitude of clinically significant drugs.[1][2][3] However, within this vast chemical family lies a largely unexplored subclass: derivatives of 1-methylimidazole-4-acetate. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a roadmap to unlock the therapeutic potential of this promising, yet under-investigated, molecular framework. By synthesizing established principles of imidazole chemistry with proven experimental methodologies, we will illuminate a path forward for the rational design, synthesis, and biological evaluation of novel 1-methylimidazole-4-acetate derivatives.

The 1-Methylimidazole-4-Acetate Scaffold: A Foundation for Therapeutic Innovation

The 1-methylimidazole-4-acetate core presents a unique combination of structural features that make it an attractive starting point for drug design. The imidazole ring itself is a bioisostere for other key biological motifs and can engage in a variety of non-covalent interactions with biological targets.[4] The N-methylation at position 1 prevents tautomerization and provides a fixed point for molecular orientation, which can be crucial for specific receptor binding.[5] The acetate side chain at position 4 offers a versatile handle for chemical modification, allowing for the introduction of diverse functional groups to modulate physicochemical properties and target engagement.

The Biological Activity Landscape of Imidazole Derivatives: A Precedent for Success

The broader class of imidazole derivatives has a well-documented history of diverse and potent biological activities. Understanding this precedent is crucial for predicting the potential therapeutic applications of 1-methylimidazole-4-acetate derivatives.

Antimicrobial Potential

Imidazole-containing compounds are renowned for their antifungal and antibacterial properties.[6] The proposed mechanism of action for many antifungal imidazoles involves the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis, leading to disruption of the fungal cell membrane.[6] Similarly, antibacterial activity has been attributed to various mechanisms, including the disruption of bacterial cell membranes and inhibition of essential enzymes.[7] The structural features of the 1-methylimidazole-4-acetate scaffold provide a foundation for the development of novel antimicrobial agents.

Anticancer Activity

A growing body of evidence supports the potential of imidazole derivatives as anticancer agents.[8][9][10][11] These compounds have been shown to target a range of cancer-related pathways, including:

-

Tubulin Polymerization: Certain imidazole derivatives act as inhibitors of tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis.[12]

-

Kinase Inhibition: The imidazole scaffold is a common feature in many kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer.[8][13]

-

DNA Intercalation and Damage: Some derivatives have been shown to interact with DNA, leading to damage and the induction of apoptotic pathways in cancer cells.

Anti-inflammatory Properties

Imidazole derivatives have also demonstrated significant anti-inflammatory activity.[14][15][16] The mechanisms underlying these effects are often linked to the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes and mitogen-activated protein (MAP) kinases like p38.[14][15][16] The potential to modulate these pathways makes 1-methylimidazole-4-acetate derivatives attractive candidates for the development of novel anti-inflammatory drugs.

Strategic Derivatization of the 1-Methylimidazole-4-Acetate Core

The true potential of the 1-methylimidazole-4-acetate scaffold lies in its amenability to chemical modification. The acetate side chain provides a prime location for derivatization to generate libraries of novel compounds with diverse biological activities.

Caption: Key derivatization strategies for the 1-methylimidazole-4-acetate core.

Synthesis of Ester and Amide Derivatives

A primary strategy involves the conversion of the acetate's carboxylic acid or ester functionality into a diverse array of esters and amides.

Experimental Protocol: Synthesis of 1-Methylimidazole-4-acetamide Derivatives

-

Starting Material: Ethyl 1-methylimidazole-4-acetate.

-

Amine Partner: A diverse library of primary and secondary amines.

-

Reaction Conditions:

-

Dissolve ethyl 1-methylimidazole-4-acetate (1 equivalent) and the desired amine (1.2 equivalents) in a suitable solvent (e.g., methanol, ethanol).

-

Heat the reaction mixture at reflux for 4-24 hours, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired amide derivative.

-

-

Characterization: Confirm the structure of the synthesized compounds using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Biological Evaluation: A Tiered Screening Approach

A systematic and tiered approach to in vitro screening is essential to efficiently identify promising lead compounds.

Caption: A tiered workflow for the in vitro biological evaluation of novel derivatives.

Primary Screening Assays

The initial screening should encompass a broad range of biological activities to cast a wide net for potential therapeutic applications.

Table 1: Recommended Primary In Vitro Screening Assays

| Biological Activity | Assay Type | Cell Lines/Strains | Endpoint |

| Antimicrobial | Broth Microdilution | S. aureus, E. coli, C. albicans | Minimum Inhibitory Concentration (MIC) |

| Anticancer | MTT or SRB Assay | Panel of human cancer cell lines (e.g., MCF-7, HCT116, A549) | IC₅₀ (50% inhibitory concentration) |

| Anti-inflammatory | Griess Assay for Nitric Oxide | LPS-stimulated RAW 264.7 macrophages | Inhibition of nitric oxide production |

Experimental Protocol: MTT Assay for Anticancer Activity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized 1-methylimidazole-4-acetate derivatives for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Secondary and Mechanistic Studies

Promising "hits" from the primary screens should be subjected to more in-depth secondary assays to confirm their activity and elucidate their mechanism of action. This may include determining the minimum bactericidal concentration (MBC) for antimicrobial candidates, cell cycle analysis for anticancer agents, or specific enzyme inhibition assays for anti-inflammatory compounds.

Future Directions and Conclusion

The exploration of 1-methylimidazole-4-acetate derivatives represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of this scaffold, coupled with the proven biological activities of the broader imidazole class, provides a strong rationale for its investigation. This technical guide has outlined a strategic framework for the design, synthesis, and biological evaluation of these promising compounds. By employing the detailed protocols and adopting the proposed tiered screening approach, researchers can systematically navigate this unexplored chemical space and potentially uncover the next generation of antimicrobial, anticancer, and anti-inflammatory drugs. The journey into the therapeutic potential of 1-methylimidazole-4-acetate derivatives has just begun, and the discoveries that await are poised to make a significant impact on human health.

References

-

Experimental details for the preparation of all derivatives and biological assays. (n.d.). Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]

-

Aboulhoda, B. E., et al. (2025). Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. BMC Cancer. Retrieved February 21, 2026, from [Link]

-

Aboulhoda, B. E., et al. (2025). Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. ResearchGate. Retrieved February 21, 2026, from [Link]

-

Al-Ghorbani, M., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules. Retrieved February 21, 2026, from [Link]

-

Gok, M. K., et al. (n.d.). Synthesis and antimicrobial activity of imidazolium salts. OAText. Retrieved February 21, 2026, from [Link]

-

(2021). Synthesis, Characterization and Biological Activity of Imidazole Derivatives. International Journal of Pharmaceutical Research and Applications. Retrieved February 21, 2026, from [Link]

-

(n.d.). Imidazoles as potential anticancer agents. National Institutes of Health. Retrieved February 21, 2026, from [Link]

-

(2022). Review of pharmacological effects of imidazole derivatives. scopus.com. Retrieved February 21, 2026, from [Link]

-

Sharma, D., et al. (2016). 12 A review: Imidazole synthesis and its biological activities. Journal of Chemical and Pharmaceutical Research. Retrieved February 21, 2026, from [Link]

-

(2025). An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions. ResearchGate. Retrieved February 21, 2026, from [Link]

-

(n.d.). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. National Institutes of Health. Retrieved February 21, 2026, from [Link]

-

(2022). Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. MDPI. Retrieved February 21, 2026, from [Link]

-

Ali, M., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Scientific Reports. Retrieved February 21, 2026, from [Link]

-

(2021). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. MDPI. Retrieved February 21, 2026, from [Link]

-

Hernández Romero, D., et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. Retrieved February 21, 2026, from [Link]

-

Hernández, D., et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. Retrieved February 21, 2026, from [Link]

-

(n.d.). 1-Methylimidazole. Wikipedia. Retrieved February 21, 2026, from [Link]

-

(2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Publications. Retrieved February 21, 2026, from [Link]

-

(n.d.). 4-methylimidazole can promote oxidative stress, inflammation and histopathological assessment following sub-chronic exposure in rats: mechanistic approaches. ResearchGate. Retrieved February 21, 2026, from [Link]

-

(n.d.). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Publication Corporation. Retrieved February 21, 2026, from [Link]

-

Kushwaha, P. M. K., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions. Retrieved February 21, 2026, from [Link]

-

(n.d.). 1-methylimidazole – Knowledge and References. Taylor & Francis. Retrieved February 21, 2026, from [Link]

-

(2023). The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. Frontiers. Retrieved February 21, 2026, from [Link]

-

(2023). Anti-Inflammatory and Therapeutic Effects of a Novel Small-Molecule Inhibitor of Inflammation in a Male C57BL/6J Mouse Model of. Semantic Scholar. Retrieved February 21, 2026, from [Link]

-

(2018). Biological evaluation and structure-activity relationships of imidazole-based compounds as antiprotozoal agents. PubMed. Retrieved February 21, 2026, from [Link]

-

(2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ResearchGate. Retrieved February 21, 2026, from [Link]

-

(2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. PubMed. Retrieved February 21, 2026, from [Link]

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. clinmedkaz.org [clinmedkaz.org]

- 3. pharmacyjournal.net [pharmacyjournal.net]

- 4. 1-Methylimidazole: An Overview_Chemicalbook [chemicalbook.com]

- 5. 1-Methylimidazole - Wikipedia [en.wikipedia.org]

- 6. nano-ntp.com [nano-ntp.com]

- 7. Frontiers | The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus [frontiersin.org]

- 8. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Modular Synthesis of Pilocarpine Analogs via Alpha-Alkylation of Imidazole Acetates

Abstract

This technical guide details the synthesis of pilocarpine analogs utilizing Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate as the core nucleophilic building block. Unlike traditional routes that construct the imidazole ring late in the synthesis, this "Imidazole-Anchor" strategy leverages the pre-formed heteroaromatic scaffold. The protocol focuses on the alpha-alkylation of the imidazole acetate enolate to generate diverse lactone-imidazole conjugates. Critical attention is given to the thermodynamic instability of the cis-pilocarpine stereochemistry versus the trans-isopilocarpine epimer, providing chromatographic methods for their resolution.

Introduction & Strategic Rationale

The "Imidazole-Anchor" Advantage

Pilocarpine, a muscarinic M3 agonist, features a specific methylene bridge connecting a butyrolactone ring to a 1-methylimidazole moiety. Traditional total syntheses often suffer from low yields during the imidazole ring formation or require complex precursors like homopilopic acid.

Using Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate offers three distinct advantages for analog library generation:

-

Pharmacophore Integrity: The critical imidazole headgroup is pre-installed.

-

Divergent Synthesis: The alpha-methylene position is highly amenable to enolization and alkylation, allowing for the rapid attachment of various lactone precursors or alkyl chains.

-

Scalability: The starting material is commercially stable and avoids the handling of volatile imidazole precursors.

The Stereochemical Challenge

The biological activity of pilocarpine resides in the (+)-(3S,4R) cis-configuration. However, the C3 proton (alpha to the carbonyl) is acidic. Under basic conditions (required for alkylation) or thermal stress, the molecule readily epimerizes to the thermodynamically stable trans-isomer, Isopilocarpine , which is pharmacologically inactive.

Strategic Implication: This protocol utilizes kinetic control during alkylation (low temperature, bulky bases) but acknowledges that analog synthesis often yields racemic or trans-enriched mixtures. Downstream HPLC purification is therefore mandatory.

Retrosynthetic Analysis & Pathway

The following diagram illustrates the disconnection strategy. The target analog is assembled by coupling the imidazole acetate enolate with an electrophilic lactone precursor (or acyclic equivalent).

Figure 1: Retrosynthetic logic utilizing the imidazole acetate as the nucleophilic anchor.

Detailed Protocol: Synthesis of Pilocarpine Analogs

Target Transformation: Alpha-alkylation of Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate followed by lactonization.

Reagents and Equipment

-

Starting Material: Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate (>98% purity).

-

Base: Lithium Hexamethyldisilazide (LHMDS), 1.0 M in THF. Note: Preferred over NaH to minimize polymerization and allow strict low-temp control.

-

Electrophile (Example): 1-bromo-2-butanol (for generating the ethyl-branched analog precursor) or a functionalized epoxide.

-

Solvent: Anhydrous Tetrahydrofuran (THF), distilled over Na/benzophenone.

-

Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology

Step 1: Enolate Formation (Kinetic Control)

-

Charge a flame-dried 3-neck round-bottom flask with Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate (1.0 eq) and a magnetic stir bar.

-

Evacuate and backfill with Argon (3 cycles).

-

Add anhydrous THF (0.1 M concentration relative to substrate).

-

Cool the solution to -78°C using a dry ice/acetone bath. Critical: Low temperature prevents self-condensation of the ester.

-

Add LHMDS (1.1 eq) dropwise over 15 minutes via syringe pump.

-

Stir at -78°C for 45 minutes to ensure complete deprotonation. The solution typically turns a yellow/orange hue, indicating enolate formation.

Step 2: Alkylation[1][2]

-

Dissolve the Electrophile (1.2 eq) in a minimal amount of anhydrous THF.

-

Add the electrophile solution dropwise to the cold enolate mixture over 20 minutes.

-

Allow the reaction to stir at -78°C for 2 hours.

-

Slowly warm the reaction to 0°C over 4 hours. Note: Do not heat to reflux yet; high temps favor the formation of the trans-isomer (isopilocarpine) immediately.

-

Monitor: Check conversion via TLC (MeOH/DCM 1:9) or LC-MS. Look for the disappearance of the starting acetate (m/z ~154).

Step 3: Quench and Workup

-

Quench the reaction at 0°C with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Intermediate: You now have the alkylated ester.

Step 4: Lactonization (Cyclization)

If the electrophile contained a hydroxyl group (e.g., from an epoxide or bromohydrin), lactonization may occur spontaneously or require acid catalysis.

-

Redissolve the crude intermediate in Toluene.

-

Add catalytic p-Toluenesulfonic acid (pTSA) (0.05 eq).

-

Heat to 80°C for 2 hours.

-

Cool and concentrate.

Purification and Analysis (The Epimer Problem)

Separating the active cis-analog from the inactive trans-analog is the most challenging step. Standard silica flash chromatography is often insufficient for baseline resolution.

HPLC Method for Epimer Separation

Based on collaborative studies (AOAC/FDA methods), the following HPLC conditions are recommended for validating the analog ratio.

| Parameter | Condition |

| Column | Phenyl-bonded reverse phase (e.g., Spherisorb Phenyl or equivalent) or Beta-Cyclodextrin |

| Mobile Phase | Phosphate buffer (pH 2.5) : Methanol : Acetonitrile (Adjust ratio based on analog hydrophobicity) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 215 nm (Imidazole absorption) |

| Elution Order | Typically: Pilocarpic acid < Isopilocarpine < Pilocarpine |

Workflow Diagram

Figure 2: Purification workflow emphasizing the separation of stereoisomers.

Validation & Quality Control

To confirm the identity of the synthesized analog, specifically the stereochemistry:

-

1H-NMR Spectroscopy:

-

Focus on the chemical shift of the proton at C3 (the attachment point to the imidazole-methylene).

-

NOE (Nuclear Overhauser Effect): In the cis-isomer (Pilocarpine-like), irradiation of the ethyl group (or analog equivalent) should show enhancement of the imidazole signals if they are spatially close, which is less pronounced in the trans-isomer.

-

-

Biological Assay (In Vitro):

-

Muscarinic receptor binding affinity (M3) is significantly lower for trans-analogs.

-

Safety Considerations

-

LHMDS: Moisture sensitive. Reacts violently with water. Handle under inert atmosphere.

-

Imidazole Derivatives: Can be skin irritants and sensitizers. Use proper PPE.

-

Pilocarpine Analogs: Treat all analogs as potent cholinergic agents. Avoid inhalation of dusts; work in a fume hood.

References

-

Schmidt, T., et al. (2021).[2] "Concise Synthesis of Both Enantiomers of Pilocarpine." Molecules, 26(12), 3676. Link

-

Context: Modern synthetic strategies and degradation pathways of pilocarpine.[3]

-

-

Noordam, A., et al. (1979).[3][4] "Stereoselective synthesis of (+)-pilocarpine." Recueil des Travaux Chimiques des Pays-Bas, 98(7-8), 467-468.[3][4] Link

- Context: Foundational work on imidazole-based synthesis and stereochemical control.

-

Van Ackeren, J.L., et al. (2020).[5] "Separation and Analysis of Pilocarpine, Isopilocarpine, and Pilocarpic Acid by Reverse Phase Liquid Chromatography." Journal of AOAC INTERNATIONAL. Link

- Context: Authoritative protocols for HPLC separ

-

ChemicalBook. "Pilocarpine Synthesis and Chemical Properties." Link

- Context: General chemical properties and industrial synthesis overviews.

Sources

Application Note: Grignard Reaction Protocols for Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate

Part 1: Executive Summary & Strategic Analysis

The Challenge: Heteroaromatic Lewis Basicity

The reaction of Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate with Grignard reagents (

-

N3-Coordination (The "Magnesium Sink"): The nitrogen at position 3 of the imidazole ring is a potent Lewis base. It rapidly coordinates with the magnesium species (

), effectively sequestering one equivalent of the Grignard reagent before it can attack the ester carbonyl. -

C2-Deprotonation Risk: Although the N1 position is methylated, the C2 proton remains somewhat acidic (

). Grignard reagents are strong bases; at elevated temperatures, they may deprotonate C2 rather than attack the ester, leading to side products or consumption of the reagent.

The Solution: The "Sacrificial Equivalent" Protocol

To ensure complete conversion, this protocol utilizes a modified stoichiometry approach. We treat the imidazole ring as a "sacrificial" coordination site. The protocol requires an excess of Grignard reagent to saturate the N3 site, allowing the remaining equivalents to proceed with the nucleophilic attack on the ester. Furthermore, the workup procedure is engineered to navigate the amphoteric nature of the imidazole product, preventing product loss during aqueous extraction.

Part 2: Detailed Experimental Protocol

Reagent & Equipment Preparation[1][2][3][4]

-

Substrate: Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate (Dry under high vacuum for 2h prior to use).

-

Solvent: Tetrahydrofuran (THF), anhydrous, inhibitor-free. Note: Diethyl ether is often poor for solubilizing polar imidazoles.

-

Grignard Reagent: 3.5 to 4.0 Equivalents (e.g., Phenylmagnesium bromide, Methylmagnesium bromide).

-

Atmosphere: Dry Nitrogen (

) or Argon (Ar).[1] -

Glassware: Flame-dried 3-neck round bottom flask with pressure-equalizing addition funnel and internal thermometer.

Step-by-Step Synthesis Guide

Step 1: Solubilization and N-Saturation

-

Charge the reaction flask with 1.0 equiv of Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate.

-

Add anhydrous THF (concentration ~0.2 M).

-

Cool the solution to 0°C (ice/water bath). Note: Do not cool to -78°C yet; imidazole solubility may drop.

-

The "Saturation" Addition: Slowly add the first 1.0 equiv of Grignard reagent dropwise over 15 minutes.

-

Mechanistic Insight: This first equivalent will likely not react with the ester but will coordinate to the N3 nitrogen. You may observe a precipitate or color change (complex formation).

-

Step 2: The Nucleophilic Attack

-

Cool the mixture to -78°C (dry ice/acetone bath) if the specific Grignard is highly reactive (e.g., MeMgBr). For aryl Grignards (PhMgBr), 0°C is often sufficient.

-

Add the remaining 2.5 - 3.0 equiv of Grignard reagent dropwise over 30-60 minutes.

-

Critical Control: Maintain internal temperature below -10°C during addition to minimize C2-deprotonation.

-

Allow the reaction to warm to Room Temperature (RT) slowly over 2–4 hours.

Step 3: Monitoring (Self-Validation)

-

TLC Visualization: Imidazoles stain poorly with UV alone. Use Iodine (

) chamber or Dragendorff’s reagent (orange stain for alkaloids/nitrogen heterocycles). -

Endpoint: Disappearance of the ester spot. Appearance of a more polar alcohol spot.

Step 4: The "Amphoteric" Workup (CRITICAL)

Standard acid quenches will protonate the imidazole, trapping your product in the aqueous layer. Follow this specific sequence:

-

Quench: Cool to 0°C. Add Saturated Ammonium Chloride (

) solution dropwise.-

Caution: Exothermic.

-

-

pH Adjustment: The mixture will be slightly acidic/neutral. Add concentrated Ammonium Hydroxide (

) or saturated-

Why? This ensures the imidazole is in its neutral (free base) form, allowing it to partition into the organic layer.

-

-

Extraction: Extract 3x with Ethyl Acetate (EtOAc) or DCM.

-

Note: If the product is highly polar, add 5-10% Methanol to the organic solvent.

-

-

Drying: Dry combined organics over Sodium Sulfate (

), filter, and concentrate.

Part 3: Data & Visualization

Mechanistic Pathway & Coordination

The following diagram illustrates the competition between coordination and nucleophilic attack.

Figure 1: Reaction pathway showing the sequestration of the first Grignard equivalent by the imidazole ring.

Workup Logic Flow

The separation of imidazole products requires strict pH adherence.

Figure 2: Decision tree for aqueous workup to prevent product loss in the water phase.

Troubleshooting & Optimization Table

| Observation | Probable Cause | Corrective Action |

| Low Yield (<40%) | N-Coordination consumed reagent | Increase Grignard to 4.0 equivalents. |

| Recovery of Starting Material | Enolization of ester or C2-deprotonation | Ensure temperature is -78°C during addition; add Grignard faster (but control exotherm). |

| Product in Aqueous Layer | pH was too low during extraction | Re-basify aqueous layer to pH 10 and re-extract with DCM + 5% MeOH. |

| Complex Mixture/Tars | C2-Deprotonation + Ring Opening | Strict temperature control (< 0°C). Verify Grignard titer. |

Part 4: References & Authority[6][7]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic foundation of Grignard addition to esters).[2][3]

-

Handy, S. T. (2006).[4] "Grignard Reactions in Imidazolium Ionic Liquids." Journal of Organic Chemistry, 71(12), 4659–4662. (Discusses the stability of C2-position in imidazoles during Grignard reactions).

-

Krasavin, M., et al. (2018). "Reaction Strategies for Synthesis of Imidazole Derivatives." Current Organic Chemistry. (General reactivity profiles of imidazole esters).

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard procedures for handling hygroscopic heteroaromatics).

-

Master Organic Chemistry. "Reaction of Grignard Reagents with Esters." (General mechanism verification).

Disclaimer: This protocol involves the use of pyrophoric reagents and should only be performed by trained personnel in a fume hood. Always consult the Safety Data Sheet (SDS) for specific Grignard reagents used.

Sources

Application Note & Protocol Guide: Synthesis of 2-(1-methyl-1H-imidazol-4-yl)acetamide Derivatives

Abstract: This document provides a comprehensive scientific guide for the conversion of methyl 2-(1-methyl-1H-imidazol-4-yl)acetate into a variety of amide derivatives. The protocols detailed herein are designed for researchers in medicinal chemistry, process development, and organic synthesis. We will explore two primary synthetic routes: a robust two-step procedure involving saponification followed by standard amide coupling, and a more direct one-step aminolysis of the ester. The guide emphasizes the underlying chemical principles, provides detailed, step-by-step experimental protocols, and includes a troubleshooting section to address common challenges.

Introduction and Strategic Overview

Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate is a valuable heterocyclic building block in drug discovery and development. Its derived amides are present in numerous biologically active molecules. The conversion of this ester to an amide is a fundamental transformation, yet the presence of the imidazole ring necessitates careful selection of reaction conditions to ensure high yields and purity.

This guide outlines two validated strategic approaches for this transformation:

-

Pathway A: Two-Step Saponification-Coupling Sequence. This is the most versatile and widely applicable method. It involves the initial hydrolysis (saponification) of the methyl ester to its corresponding carboxylic acid, which is then activated and coupled with a desired amine. This pathway offers broad substrate scope and generally proceeds under mild conditions, making it ideal for complex or sensitive amines.

-

Pathway B: Direct Aminolysis. This one-step approach involves the direct reaction of the ester with an amine. While more atom-economical, this method is often sluggish and may require elevated temperatures or specific catalysts, limiting its use to more reactive, unhindered amines.[1][2]

Pathway A: Two-Step Saponification-Coupling Protocol

This pathway decouples the formation of the carboxylic acid from the amide bond formation, allowing for optimization of each step independently.

Figure 1: General workflow for the two-step conversion of the starting ester to the final amide product.

Step 1: Saponification of Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate

Principle of the Reaction: Saponification is the base-mediated hydrolysis of an ester. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which subsequently collapses, expelling the methoxide leaving group. An irreversible acid-base reaction between the newly formed carboxylic acid and the methoxide drives the reaction to completion. A final acidic workup is required to protonate the carboxylate salt and isolate the neutral carboxylic acid. Lithium hydroxide (LiOH) is often preferred due to the high aqueous solubility of lithium salts, which can simplify the workup.

Experimental Protocol:

-

Dissolution: Dissolve Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water (approximately 0.2 M concentration).

-

Reagent Addition: To the stirred solution at room temperature (20-25 °C), add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) in one portion.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the disappearance of the starting ester by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath (0-5 °C). Carefully acidify the solution to a pH of ~5-6 by the slow, dropwise addition of 1 M hydrochloric acid (HCl). The carboxylic acid product may precipitate at this stage.

-

Extraction & Isolation: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL for a 10 mmol scale reaction). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-(1-methyl-1H-imidazol-4-yl)acetic acid as a solid. The product is often of sufficient purity for the next step without further purification.

Step 2: Amide Bond Formation

Principle of the Reaction: Direct reaction between a carboxylic acid and an amine is typically an acid-base reaction forming a stable ammonium carboxylate salt. To facilitate amide bond formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved using a "coupling reagent."

This is one of the most common and reliable methods for amide synthesis. Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][4] This intermediate is susceptible to nucleophilic attack by the amine. However, the O-acylisourea can also rearrange to a stable, unreactive N-acylurea byproduct.[3][5] To prevent this and increase reaction efficiency, an additive such as 1-Hydroxybenzotriazole (HOBt) is used. HOBt intercepts the O-acylisourea to form an active HOBt-ester, which then cleanly reacts with the amine to form the desired amide.[6]

Figure 2: Mechanism of EDC coupling, highlighting the role of HOBt in preventing side reactions.

Experimental Protocol (EDC/HOBt):

-

Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-(1-methyl-1H-imidazol-4-yl)acetic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).

-

Solvent: Dissolve the mixture in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.2 M).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Coupling Reagent Addition: Add EDC hydrochloride (1.2 eq) to the cooled, stirred solution in one portion.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Work-up:

-

If using DCM, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

If using DMF, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and the urea byproduct. Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.

| Amine Type | Base (if amine is HCl salt) | Typical Reaction Time (h) | Notes |

| Primary Aliphatic | DIPEA or TEA (1.1 eq) | 12-18 | Generally clean and high-yielding. |

| Secondary Aliphatic | DIPEA or TEA (1.1 eq) | 16-24 | Can be slower due to steric hindrance. |

| Aniline (Electron-rich) | None | 12-18 | Proceeds smoothly. |

| Aniline (Electron-poor) | None | 24-48 | Slower reaction; may require gentle heating (40 °C). |

Table 1: Representative conditions for EDC-mediated coupling with various amine types.

Uronium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling reagents that often provide faster reaction times and higher yields, especially for challenging or sterically hindered substrates.[7] They react with the carboxylic acid to form a highly activated acyl-uronium species, which is then converted to a HOAt-ester that reacts rapidly with the amine. A non-nucleophilic base like Diisopropylethylamine (DIPEA) is required to neutralize the acid formed and deprotonate the amine hydrochloride salt, if used.

Experimental Protocol (HATU):

-

Setup: To a round-bottom flask, add 2-(1-methyl-1H-imidazol-4-yl)acetic acid (1.0 eq) and the desired amine (1.1 eq).

-

Solvent: Dissolve the mixture in anhydrous DMF (approx. 0.2 M).

-

Base Addition: Add DIPEA (2.5 eq) and stir for 5 minutes.

-

Coupling Reagent Addition: Add HATU (1.1 eq) in one portion at room temperature. An exotherm may be observed.

-

Reaction: Stir at room temperature for 1-4 hours. The reaction is typically much faster than with EDC. Monitor progress by TLC or LC-MS.

-

Work-up and Purification: Follow the work-up procedure for DMF-based reactions as described in section 2.2.1. Purify the crude product by flash column chromatography.

Pathway B: Direct Aminolysis of the Ester

This pathway offers a more direct route to the amide, avoiding the need to isolate the carboxylic acid intermediate. However, the lower electrophilicity of esters compared to activated acids means this reaction often requires more forcing conditions.[1][]

Figure 3: Workflow for the one-step direct conversion of an ester to an amide.

Principle of the Reaction: Aminolysis is the nucleophilic acyl substitution of an ester's alkoxy group with an amino group. The reaction is reversible and often thermodynamically unfavorable at room temperature. It can be driven to completion by using a large excess of the amine or by removing the alcohol byproduct (methanol). Elevated temperatures are typically required to overcome the high activation energy.[2] This method is most successful with highly nucleophilic, unhindered primary amines.

Experimental Protocol (Thermal Aminolysis):

-

Setup: In a pressure-rated sealed tube, combine Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate (1.0 eq) and the desired primary amine (3.0-5.0 eq).

-

Solvent (Optional): The reaction can be run neat or with a high-boiling point solvent like Toluene or Xylene.

-

Reaction: Seal the tube and heat the mixture to 100-140 °C for 12-48 hours. Caution: Use appropriate shielding and safety measures when heating sealed vessels.

-

Monitoring: After cooling to room temperature, an aliquot can be taken to check for conversion by LC-MS.

-

Work-up and Purification: Cool the reaction mixture. If a solvent was used, remove it under reduced pressure. The excess volatile amine can also be removed under vacuum. The resulting crude residue should be purified by flash column chromatography to separate the product from unreacted starting material and any potential side products.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion (Coupling) | 1. Inactive coupling reagent (hydrolyzed). 2. Poorly nucleophilic amine. 3. Insufficient base (if using amine salt). | 1. Use a fresh bottle of EDC or HATU. 2. Switch to a more powerful coupling reagent (e.g., from EDC to HATU). Increase reaction time or temperature (to 40-50 °C). 3. Ensure at least 1 eq of base is present per HCl salt, plus an additional eq for the coupling reaction itself. |

| Recovery of Starting Acid | Incomplete activation of the carboxylic acid. | Increase the amount of coupling reagent to 1.5 eq. Ensure anhydrous conditions, as water will quench the activated species. |

| N-Acylurea Byproduct Seen | Rearrangement of the O-acylisourea intermediate is faster than amine attack. | Ensure HOBt or another additive is used with EDC. Run the reaction at 0 °C to slow the rate of rearrangement. |

| Low Yield in Direct Aminolysis | 1. Amine is not nucleophilic enough. 2. Reversible reaction not driven to completion. | 1. This method is not suitable for hindered or electron-poor amines. Use Pathway A instead. 2. Increase the excess of amine, increase the temperature, or consider using microwave irradiation to accelerate the reaction. |

References

-

Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123–130. [Link][5][9]

-

Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Organic Chemistry Tutor. [Link][4]

-

Garg, N. K., & co-workers. (2016). A Catalytic Method for Amidation of Methyl Esters. As referenced in Science of Synthesis. [Link][10]

-

Mondal, M., et al. (2023). A sustainable metal and base-free direct amidation of esters using water as a green solvent. RSC Advances, 13(22), 15077-15082. [Link][11]

-

Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link][7]

-

Chemistry Steps. (2025). Converting Amines to Amides. Chemistry Steps. [Link][1]

-

Lan, X., & co-workers. (2005). Method for the synthesis of amides and related products from esters or ester-like compounds. US Patent US20050027120A1. [2]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link][6]

Sources

- 1. Converting Amines to Amides - Chemistry Steps [chemistrysteps.com]

- 2. US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds - Google Patents [patents.google.com]

- 3. Carbodiimide - Wikipedia [en.wikipedia.org]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lab Reporter [fishersci.fr]

- 9. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. par.nsf.gov [par.nsf.gov]

- 11. A sustainable metal and base-free direct amidation of esters using water as a green solvent - PMC [pmc.ncbi.nlm.nih.gov]

Scalable synthesis methods for 1-methyl-1H-imidazol-4-yl acetate intermediates

Executive Summary

Methyl (1-methyl-1H-imidazol-4-yl)acetate (CAS: 2625-65-2) is a critical heterocyclic building block, most notably serving as the immediate precursor to the cholinergic agonist Pilocarpine . Its synthesis is historically plagued by regioselectivity issues (differentiating the 1,4- and 1,5-isomers) and the handling of unstable intermediates.

This guide details a scalable, three-step homologation protocol starting from (1-methyl-1H-imidazol-4-yl)methanol. Unlike de novo cyclization routes (e.g., reacting 4-chloroacetoacetate with amidines), which often suffer from poor yields (~33%) and difficult isomer separations, this linear approach guarantees 1,4-regioisomer purity. The protocol emphasizes safety controls for cyanide handling and optimizes the "Pinner" alcoholysis to bypass the isolation of the unstable carboxylic acid intermediate.

Strategic Route Analysis

Route A: The Homologation Pathway (Recommended)

This route utilizes a "Chain Extension" strategy. It is preferred for scale-up because it relies on robust, high-yielding transformations (Chlorination

-

Starting Material: (1-Methyl-1H-imidazol-4-yl)methanol (Commercially available or synthesized via reduction of the 4-aldehyde).

-

Key Advantage: Avoids chromatographic purification; intermediates are isolated via precipitation or extraction.

Route B: The De Novo Cyclization (Alternative)

Constructs the imidazole ring with the acetate side chain already in place.

-

Reagents: Methyl 4-chloroacetoacetate +

-methylformamidine. -

Limitation: Often yields a mixture of 1,4- and 1,5-isomers requiring difficult fractional crystallization. Recommended only when starting materials for Route A are inaccessible.

Detailed Experimental Protocol

Target: Synthesis of Methyl (1-methyl-1H-imidazol-4-yl)acetate Scale: 100 g Input Basis

Step 1: Chlorination to 4-(Chloromethyl)-1-methylimidazole Hydrochloride

This step converts the alcohol to a reactive benzylic-like chloride using thionyl chloride.

-

Reagents:

-

(1-Methyl-1H-imidazol-4-yl)methanol (1.0 eq)

-

Thionyl Chloride (SOCl

) (1.5 eq) -

Dichloromethane (DCM) (10 Vol)

-

-

Procedure:

-

Charge (1-Methyl-1H-imidazol-4-yl)methanol into a reactor with DCM under N

. Cool to 0–5 °C. -

Add SOCl

dropwise over 60 minutes. Caution: Exothermic gas evolution (SO -

Allow to warm to 20–25 °C and stir for 4 hours. Monitor by HPLC (disappearance of alcohol).

-

Concentrate the slurry under vacuum to remove excess SOCl

and solvent. -

Resuspend the solid residue in Toluene (5 Vol) and concentrate again (azeotropic removal of traces).

-

Yield: Quantitative conversion to the hydrochloride salt. Use directly in Step 2.

-

Step 2: Nucleophilic Substitution to (1-Methyl-1H-imidazol-4-yl)acetonitrile

The chloride is displaced by cyanide. Phase transfer conditions are safer and cleaner than homogeneous reactions.

-

Reagents:

-

Crude Chloride Salt (from Step 1)

-

Sodium Cyanide (NaCN) (2.5 eq)

-

Tetrabutylammonium bromide (TBAB) (0.05 eq)

-

DCM (10 Vol) / Water (5 Vol)

-

-

Procedure:

-

Dissolve NaCN in Water. Critical Safety: Ensure pH > 10 to prevent HCN gas formation.

-

Suspend the Chloride salt in DCM containing TBAB.

-

Add the aqueous NaCN solution to the organic phase.

-

Stir vigorously at 25 °C for 12–16 hours.

-

Workup: Separate phases. Wash organic layer with 1M NaOH (to remove traces of HCN/Cyanide) followed by Brine.

-

Dry over Na

SO -

Purification: Recrystallize from Isopropyl Acetate if dark; otherwise, use crude oil.

-

Target Spec: >95% purity by HPLC.

-

Step 3: Pinner Alcoholysis to Methyl Ester

Direct conversion of the nitrile to the ester avoids the zwitterionic amino-acid intermediate, which is difficult to extract from water.

-

Reagents:

-

Nitrile Intermediate (1.0 eq)

-

Methanol (dry) (10 Vol)

-

HCl gas (bubbled) or Acetyl Chloride (3.0 eq)

-

-

Procedure:

-

Cool Methanol to 0 °C.

-

Add Acetyl Chloride dropwise (generates anhydrous HCl in situ).

-

Add the Nitrile intermediate dissolved in a minimum amount of MeOH.

-

Reflux the mixture (65 °C) for 6–8 hours.

-

Quench: Cool to room temperature. Concentrate to remove solvent/HCl.

-

Neutralization: Dissolve residue in minimal water, cool to 0 °C, and neutralize with saturated K

CO -

Extraction: Extract exhaustively with Chloroform or DCM (3 x 5 Vol).

-

Isolation: Dry and concentrate to yield the target methyl ester as a pale yellow oil or low-melting solid.

-

Process Visualization (Graphviz)

Caption: Linear flow of the homologation pathway. Red dashed node indicates a transient salt intermediate used without purification.

Analytical Quality Control (QC)

| Parameter | Specification | Method | Rationale |

| Appearance | Pale yellow oil to waxy solid | Visual | Darkening indicates oxidation or polymerization. |

| Identity (NMR) | Conforms to structure | 1H-NMR (DMSO-d6) | Confirm 1,4-isomer (Peaks at ~7.5 and ~7.6 ppm for imidazole H). |

| Purity | > 98.0% | HPLC (C18, ACN/Buffer) | Critical for Pilocarpine cyclization efficiency. |

| Residual Cyanide | < 10 ppm | Ion Selective Electrode | Safety requirement for downstream processing. |

| Water Content | < 0.5% | Karl Fischer | Excess water hydrolyzes the ester back to the acid. |

Key NMR Signals (Methyl Ester):

-

3.60 (s, 3H, N-CH

-

3.65 (s, 3H, O-CH

-

3.70 (s, 2H, CH

- 7.00 (s, 1H, C5-H)

- 7.45 (s, 1H, C2-H)

References

-

Preparation of Imidazoleacetic Acid Derivatives. (1982). European Patent Office. Patent EP0059156B1. Link

-

Process for the Synthesis of Pilocarpine Intermediates. (1992). World Intellectual Property Organization. Patent WO1992014693A1. Link

-

Synthesis of (1-methyl-1H-imidazol-4-yl)acetonitrile. (2025). ChemicalBook. CAS 98873-55-3 Entry.[1] Link

-

1-Methyl-1H-imidazol-4-ylacetic Acid Data. (2025). PubChem. Compound CID 75810. Link

-

Scalable Synthesis of Imidazole-4-acetic Acids via Pinner Reaction. (2008). Asian Journal of Green Chemistry (Contextual Reference on Pinner Methodology). Link

Sources

Troubleshooting & Optimization

Purification techniques for Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate via column chromatography

Case ID: PUR-IMD-042 Status: Active Subject: Optimization of Column Chromatography for Basic Imidazole Esters Assigned Scientist: Senior Application Scientist, Separation Technologies[1]

Executive Summary

Purifying Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate presents a classic "competing functionality" challenge in chromatography. You are dealing with a molecule possessing two distinct chemical behaviors:

-

The Basic Imidazole Core: The N3 nitrogen is a hydrogen bond acceptor (pKa ~7.0) that interacts strongly with acidic silanol groups on standard silica gel, leading to peak tailing (streaking) and yield loss.[1]

-

The Labile Ester: The methyl ester is susceptible to hydrolysis if exposed to strong aqueous acids or bases for extended periods, or if left on slightly acidic silica for too long.[1]

This guide provides a self-validating protocol to overcome silanol interactions while preserving the ester functionality.

Module 1: The "Anti-Tailing" Mobile Phase Strategy

The Problem: Standard solvent systems (Hexane/EtOAc or pure DCM/MeOH) often fail because the basic imidazole nitrogen forms hydrogen bonds with the acidic protons of the silica gel (

The Solution: You must introduce a "sacrificial base" to the mobile phase. We recommend Ammonium Hydroxide (NH₄OH) over Triethylamine (TEA) because ammonia is volatile and easier to remove post-purification.[1]

Optimized Solvent System: The "DCM-MeOH-Ammonia" Protocol[1]

| Component | Role | Recommended Ratio (Initial) |

| Dichloromethane (DCM) | Solubilizing carrier solvent (weak eluent).[1] | 90 parts |

| Methanol (MeOH) | Polar modifier to increase elution strength.[1] | 9 parts |

| Ammonium Hydroxide (NH₄OH) | Silanol Blocker: Competes for binding sites on silica. | 1 part |

Preparation Protocol:

-

Do not add concentrated NH₄OH directly to DCM; it is immiscible.

-

Step A: Prepare a stock solution of 10% NH₄OH in MeOH (e.g., 10 mL aq. NH₄OH + 90 mL MeOH).

-

Step B: Mix this "basified methanol" with DCM.

-

Example for 90:10 DCM:MeOH(NH3): Mix 900 mL DCM + 100 mL of the Step A stock solution.

-

Critical Checkpoint: If the solution turns cloudy, add small aliquots of pure MeOH until it clears. The water content from the aqueous ammonia requires enough methanol to maintain a single phase.

Module 2: Stationary Phase Decision Matrix

If the optimized mobile phase (Module 1) does not resolve your separation, the issue lies with the stationary phase chemistry.[1]

Option A: Standard Silica Gel (Irregular, 40-63 µm)[1]

-

Best for: Crude mixtures where the impurity

. -

Pre-treatment: "Pre-elute" the column with your basified mobile phase (containing 1% NH₄OH) before loading the sample.[1] This neutralizes the silica column prior to contact with your compound.[2]

Option B: Neutral Alumina (Aluminum Oxide)[1]

-

Best for: Compounds that decompose on silica or streak despite modifiers.

-

Why: Alumina is less acidic than silica. Use Neutral Alumina (Brockmann Grade III) .[1]

-

Trade-off: Lower theoretical plate count (lower resolution) than silica, but higher recovery for basic heterocycles.[1]

Option C: Reverse Phase (C18)[1][3]

-

Best for: Highly polar impurities or if the compound is stuck at the baseline of Normal Phase.

-

Mobile Phase: Water (with 0.1% Formic Acid or Ammonium Bicarbonate) / Acetonitrile gradient.[1]

-

Note: The methyl ester is hydrophobic enough to retain on C18, while polar salts wash away.[1]

Module 3: Visualization & Workflow Logic

The following diagram illustrates the decision process for purifying basic imidazole derivatives.

Figure 1: Decision matrix for selecting the appropriate stationary phase and mobile phase modifier based on TLC behavior.

Module 4: Troubleshooting & FAQs

Q1: My compound is co-eluting with a polar impurity. How do I improve resolution?

A: If 10% MeOH/DCM moves the compound too fast (

-

Try: 95:4.5:0.5 (DCM : MeOH : NH₄OH).[1]

-

Alternative: Switch the carrier solvent from DCM to Ethyl Acetate .[3] A mixture of EtOAc/MeOH/NH₄OH (e.g., 80:19:1) often provides different selectivity than chlorinated solvents.[4]

Q2: I lost product mass, and NMR shows a carboxylic acid peak. What happened?

A: You likely experienced ester hydrolysis.

-

Cause: Leaving the compound on the column too long, especially if using aqueous ammonia without enough buffering, or if the silica was too acidic and wet.[1]

-

Fix:

Q3: How do I detect the compound? It has weak UV absorbance.